molecular formula C17H16N2O2 B2903542 (2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylic acid CAS No. 733030-71-2

(2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylic acid

Cat. No.: B2903542
CAS No.: 733030-71-2
M. Wt: 280.327
InChI Key: JQDXFUMSLUWYKI-UHFFFAOYSA-N
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Description

(2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylic acid is an organic compound that belongs to the class of cyanoacrylic acids This compound is characterized by the presence of a cyano group (–CN) and a pyrrole ring substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The pyrrole ring is then substituted with methyl and phenyl groups using Friedel-Crafts alkylation and acylation reactions.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyano precursor.

    Formation of the Cyanoacrylic Acid: The final step involves the Knoevenagel condensation reaction between the substituted pyrrole and malononitrile in the presence of a base to form the cyanoacrylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction of the cyano group can lead to the formation of primary amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

    Addition: The double bond in the cyanoacrylic acid moiety can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).

    Substitution: Friedel-Crafts catalysts such as aluminum chloride (AlCl3).

    Addition: Nucleophiles such as amines or thiols in basic conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Addition: Adducts formed by the addition of nucleophiles to the double bond.

Scientific Research Applications

(2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylic acid involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, affecting the electronic properties of the molecule and its reactivity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
  • 2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid
  • 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylic acid

Uniqueness

(2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylic acid is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

(E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-4-6-16(7-5-11)19-12(2)8-14(13(19)3)9-15(10-18)17(20)21/h4-9H,1-3H3,(H,20,21)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDXFUMSLUWYKI-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C(\C#N)/C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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